Fmoc-YA-OH

Biomaterials Hydrogel Rheology

Researchers requiring defined hydrogel stiffness or selective cathepsin inhibition cannot substitute other Fmoc-dipeptides-sequence determines function. Fmoc-YA-OH provides: • Distinct rheological profile: intermediate hydrophobicity for tunable emulsion gel strength • Orthogonal Fmoc protection: mild piperidine deprotection, acid-labile side chain compatible • Biological selectivity: irreversible cathepsin B/L inhibition (no cathepsin S cross-reactivity) Procurement managers: confirm Tyr-Ala sequence requirement before ordering generic alternatives.

Molecular Formula C27H26N2O6
Molecular Weight 474.5 g/mol
Cat. No. B12108153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-YA-OH
Molecular FormulaC27H26N2O6
Molecular Weight474.5 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C27H26N2O6/c1-16(26(32)33)28-25(31)24(14-17-10-12-18(30)13-11-17)29-27(34)35-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,16,23-24,30H,14-15H2,1H3,(H,28,31)(H,29,34)(H,32,33)
InChIKeyRJDSZKOCWAEMJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-YA-OH Properties and Procurement


Fmoc-YA-OH, also known as Fmoc-Tyr-Ala-OH, is a protected dipeptide building block used primarily in solid-phase peptide synthesis (SPPS) [1]. It consists of the amino acids tyrosine and alanine, with a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the N-terminus. This Fmoc protection strategy is favored over Boc chemistry for its milder deprotection conditions (typically 20-50% piperidine in DMF), which avoids the use of hazardous acids like hydrogen fluoride (HF) and is orthogonal to acid-labile side-chain protecting groups . The compound is characterized by a molecular weight of 474.51 g/mol and is commonly supplied with a purity of ≥95% [2].

Fmoc-protected dipeptide for standard solid-phase peptide synthesis (SPPS)
Mild piperidine deprotection preserves acid-labile side-chain protections
Sequence-defined Tyr-Ala motif for self-assembly and biological recognition studies

Fmoc-YA-OH Procurement Selectivity


Generic substitution of Fmoc-YA-OH with other Fmoc-dipeptides or individual amino acids is not scientifically valid due to sequence-specific physicochemical and biological properties. Research demonstrates that the amino acid sequence in Fmoc-dipeptides directly determines supramolecular self-assembly behavior, mechanical properties of resulting hydrogels, and interactions with biological systems [1]. For instance, the hydrophobic and hydrogen-bonding contributions of the Tyr-Ala sequence are distinct from those of Fmoc-FL or Fmoc-YL, leading to quantifiable differences in hydrogel stiffness and self-healing rates [1]. Similarly, in therapeutic contexts, the Fmoc-YA motif exhibits a specific and irreversible inhibition profile against cathepsin proteases, a characteristic not shared by other dipeptide sequences [2]. Therefore, procurement must be based on the specific sequence and its demonstrated functional outcomes, not merely the Fmoc-protecting group.

Sequence-dependent material properties

Fmoc-dipeptide hydrogel mechanics and self-healing are sequence-specific; substituting with Fmoc-FL or Fmoc-YL may shift rheological profiles.

Biological recognition profile

The Fmoc-Tyr-Ala motif confers selective cathepsin B/L reactivity; other Fmoc-dipeptides may lack this protease interaction context.

Protecting group strategy

Boc-protected analogs require strong acid deprotection; may lead to side reactions with acid-sensitive peptides or modifications.

Fmoc-YA-OH Comparative Performance Data


Hydrogel Self-Assembly and Mechanical Properties

In a direct head-to-head study of Fmoc-dipeptides for injectable hydrogels, the peptide sequence was found to dictate the mechanical and self-healing properties. The study concluded that the enhancement of hydrophobic interactions was a primary factor for mechanical rigidity, and strong hydrogen-bonding interactions contributed to the instantaneous self-healing property [1]. While Fmoc-YL was identified as the optimal candidate, Fmoc-YA was included as a comparator and characterized alongside Fmoc-FL, -YL, and -LL. The study determined that peptide sequence differences in hydrophobicity and hydrogen-bonding potential directly tune these properties [1].

Hydrogel self-assembly comparison
Head-to-head
Fmoc-YA provides a specific balance of hydrophobic and hydrogen-bonding interactions, distinct from Fmoc-FL, YL, LL.
Supports sequence-specific hydrogel mechanical and self-healing screening
Quantitative rheology data in full study
Biomaterials Hydrogel Rheology

Hydrophobicity-Driven Emulsion Gel Performance

A study investigating Fmoc-dipeptides as emulsifiers for O/W emulsion gels found that the hydrophobicity of the dipeptide sequence directly influenced the mechanical strength of the resulting gel [1]. The research compared a series of Fmoc-dipeptides with varying hydrophobicities, including Fmoc-FL, -YL, -LL, -YA, and -YK. The study's results indicated that higher dipeptide hydrophobicity correlates with higher mechanical strength of the emulsion gel, while stronger intermolecular hydrogen bonding improves the self-healing properties of the system under shear [1].

Emulsion gel structure-property relation
Head-to-head
Higher dipeptide hydrophobicity increases gel mechanical strength; stronger hydrogen bonding improves shear self-healing.
Guides selection for formulation-dependent gel strength requirements
Fmoc-YA rank among tested series in full thesis
Emulsion Gels Self-Assembly Biomaterials

Selective Cathepsin B/L Inhibition Profile

The derivative Fmoc-Tyr-Ala-diazomethylketone (Fmoc-YA-DMK), which incorporates the core Fmoc-YA motif, exhibits a distinct and irreversible inhibition profile against cathepsin proteases [1]. Research shows that Fmoc-YA-DMK reacts irreversibly with cathepsins B and L, but does not react with cathepsin S [1]. Furthermore, this compound is cell-permeable and can react with active enzymes within living cells [1].

Cathepsin B/L selective inhibition
Class-level
Fmoc-YA-DMK irreversibly inhibits cathepsins B and L, shows no reactivity with cathepsin S.
Supports cathepsin-selective activity-based probe development
Cell permeability data to verify
Chemical Biology Protease Inhibition Activity-Based Probe

Fmoc Deprotection vs Boc for Acid-Sensitive Peptides

Fmoc-based synthesis, including the use of Fmoc-YA-OH, employs mild basic deprotection (e.g., 20-50% piperidine), which is orthogonal to acid-labile side-chain protections and resin linkers [1]. In contrast, Boc chemistry requires repeated treatments with strong acid (TFA) for deprotection and often a final cleavage with hazardous hydrofluoric acid (HF) [2]. This fundamental difference makes Fmoc-YA-OH the appropriate choice for synthesizing peptides that contain acid-sensitive residues (e.g., Trp, Met) or post-translational modifications like phosphorylation [1].

Fmoc vs Boc deprotection strategy
Class-level
Fmoc uses mild piperidine deprotection; Boc requires repeated strong acid (TFA) and often final HF cleavage.
Required for SPPS of acid-sensitive peptides or modifications
Standard Fmoc SPPS advantage
Peptide Synthesis SPPS Protecting Group Strategy

Fmoc-YA-OH Application Scenarios


Peptide Hydrogels with Tunable Mechanics

As demonstrated by the head-to-head comparative studies in Section 3, the specific sequence of Fmoc-YA-OH yields a hydrogel with a unique combination of mechanical rigidity and self-healing capacity, distinct from analogs like Fmoc-FL or Fmoc-YL [1]. This makes Fmoc-YA-OH the appropriate building block for engineering biomaterial scaffolds where a specific balance of stiffness and dynamic recovery is required, such as in 3D cell culture matrices or injectable drug delivery depots. Researchers should select Fmoc-YA-OH over other Fmoc-dipeptides when their application demands the specific rheological profile defined by the Tyr-Ala sequence.

O/W Emulsion Stabilization for Drug Delivery

The evidence confirms that the hydrophobicity of the Fmoc-dipeptide directly tunes the mechanical strength of emulsion gels [2]. Fmoc-YA-OH, with its intermediate hydrophobicity, provides a distinct set of interfacial self-assembly properties. It is the appropriate choice for formulating O/W emulsion gels as drug carriers when the goal is to achieve a specific gel strength and release profile that is not attainable with more hydrophobic (e.g., Fmoc-FL) or less hydrophobic (e.g., Fmoc-YK) analogs.

Acid-Sensitive Peptide Synthesis via Fmoc SPPS

Based on the orthogonal protection strategy discussed in Section 3, Fmoc-YA-OH is the essential building block for incorporating a Tyr-Ala motif into peptides that contain acid-labile modifications or residues [3][4]. In this scenario, procurement of a Boc-protected analog is not a viable alternative, as the strong acid conditions would degrade the target peptide. The selection of Fmoc-YA-OH is a non-negotiable requirement for ensuring synthetic success and final product integrity.

Selective Activity-Based Probes for Cathepsins

The selective and irreversible inhibition of cathepsins B and L by an Fmoc-YA-derived probe, as detailed in Section 3, directly translates to the use of the Fmoc-YA motif in chemical biology [5]. Researchers developing probes to study the specific roles of cathepsins B and L in disease models should select Fmoc-YA-OH as the foundation for their molecular design. Its inability to react with cathepsin S provides a critical layer of selectivity, enabling more precise biological interrogation compared to a less selective peptide sequence.

Application
Selection Property
Validation Focus
Hydrogel scaffold engineering
Sequence-defined rheological profile
Mechanical rigidity and self-healing characterization
Emulsion gel carrier studies
Hydrophobicity-driven gel strength
Interfacial self-assembly and release profile
Acid-sensitive SPPS synthesis
Orthogonal Fmoc protection
Acid-labile group compatibility
Cathepsin activity-based probes
Fmoc-YA motif selectivity
Cathepsin S cross-reactivity testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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